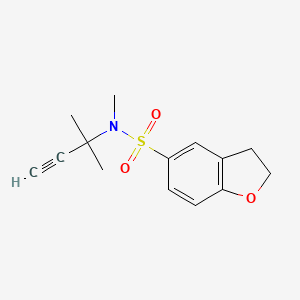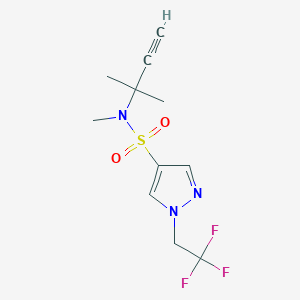![molecular formula C20H29N3O2 B7680244 1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)
1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one, commonly known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was developed as a potential treatment for muscle wasting and bone loss associated with age-related diseases such as osteoporosis and sarcopenia. ACP-105 has gained significant attention in the scientific community due to its potential therapeutic benefits and fewer side effects compared to traditional anabolic steroids.
Mecanismo De Acción
ACP-105 selectively binds to androgen receptors in muscle and bone tissues, leading to an increase in protein synthesis and muscle growth. It also promotes bone formation by increasing osteoblast activity and reducing osteoclast activity. Unlike traditional anabolic steroids, ACP-105 does not bind to androgen receptors in other tissues such as the prostate, reducing the risk of side effects such as prostate enlargement and cancer.
Biochemical and Physiological Effects
ACP-105 has been shown to increase muscle mass and strength, improve bone density and strength, and reduce body fat in preclinical models. It also has a positive effect on glucose metabolism, insulin sensitivity, and lipid profile. ACP-105 has fewer side effects compared to traditional anabolic steroids, making it a potential alternative for the treatment of age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACP-105 has several advantages for lab experiments, including its selective binding to androgen receptors in muscle and bone tissues, its potential therapeutic benefits for age-related diseases, and its fewer side effects compared to traditional anabolic steroids. However, there are some limitations to its use in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for the research and development of ACP-105. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another area of research is the identification of potential therapeutic applications beyond muscle wasting and bone loss, such as in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of ACP-105 in humans.
Métodos De Síntesis
ACP-105 is synthesized through a multi-step process starting with the reaction of cyclobutylamine with acryloyl chloride to form the intermediate 2-(1-aminocyclobutyl)acrylic acid. This intermediate is then reacted with piperazine to form the corresponding amide, which is then subjected to a final reaction with 2-methyl-2-phenylpropan-1-one to yield ACP-105.
Aplicaciones Científicas De Investigación
ACP-105 has been extensively studied in preclinical models for its potential therapeutic effects on muscle wasting and bone loss. In a study conducted on castrated male rats, ACP-105 was found to significantly increase muscle mass and strength without affecting the prostate or seminal vesicles. Another study showed that ACP-105 increased bone mineral density and strength in female rats with ovariectomy-induced osteoporosis.
Propiedades
IUPAC Name |
1-[4-[2-(1-aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-19(2,16-7-4-3-5-8-16)18(25)23-13-11-22(12-14-23)17(24)15-20(21)9-6-10-20/h3-5,7-8H,6,9-15,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDDILSFCCVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)CC3(CCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)


![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)



![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)